

Introduction: The Need for Empirical Solubility Data

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Compound of Interest

Compound Name: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone

Cat. No.: B1592269

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2-Bromo-1-(6-chloropyridin-3-yl)ethanone is a halogenated heterocyclic ketone. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter influencing its reactivity, bioavailability, and processability. The solubility of an active pharmaceutical ingredient (API) or an intermediate is not a fixed value; it is a function of the solute's properties and the solvent's properties, as well as external factors like temperature and pressure.[1][2] For this specific compound, published data is limited, making experimental determination an essential first step in any research or development workflow.[3]

Structural Analysis and Solubility Prediction

A preliminary assessment of the molecule's structure provides a qualitative prediction of its solubility.

- **Hydrophilic Moieties:** The structure contains a ketone group (C=O) and a nitrogen atom within the pyridine ring. These act as hydrogen bond acceptors, contributing a degree of polarity to the molecule.[4]
- **Hydrophobic Moieties:** The presence of a chloro-substituted pyridine ring and a bromo-substituent on the ethanone side chain imparts significant nonpolar character. Halogens contribute to the molecule's overall size and hydrophobicity.[4]
- **Computed Partition Coefficient (XLogP3):** The computed XLogP3 value is 2.3, which indicates a greater preference for a lipophilic environment (like octanol) over a hydrophilic

one (like water).[5][6] This value suggests poor aqueous solubility but likely good solubility in various organic solvents.

Based on this analysis—the "like dissolves like" principle—we can hypothesize that **2-Bromo-1-(6-chloropyridin-3-yl)ethanone** will exhibit low solubility in polar protic solvents like water and higher solubility in solvents of intermediate to low polarity, such as alcohols, ketones, and chlorinated hydrocarbons.[1]

Physicochemical Properties

A summary of the known physical and chemical properties is essential for handling and experimental design. This data is compiled from publicly available databases.

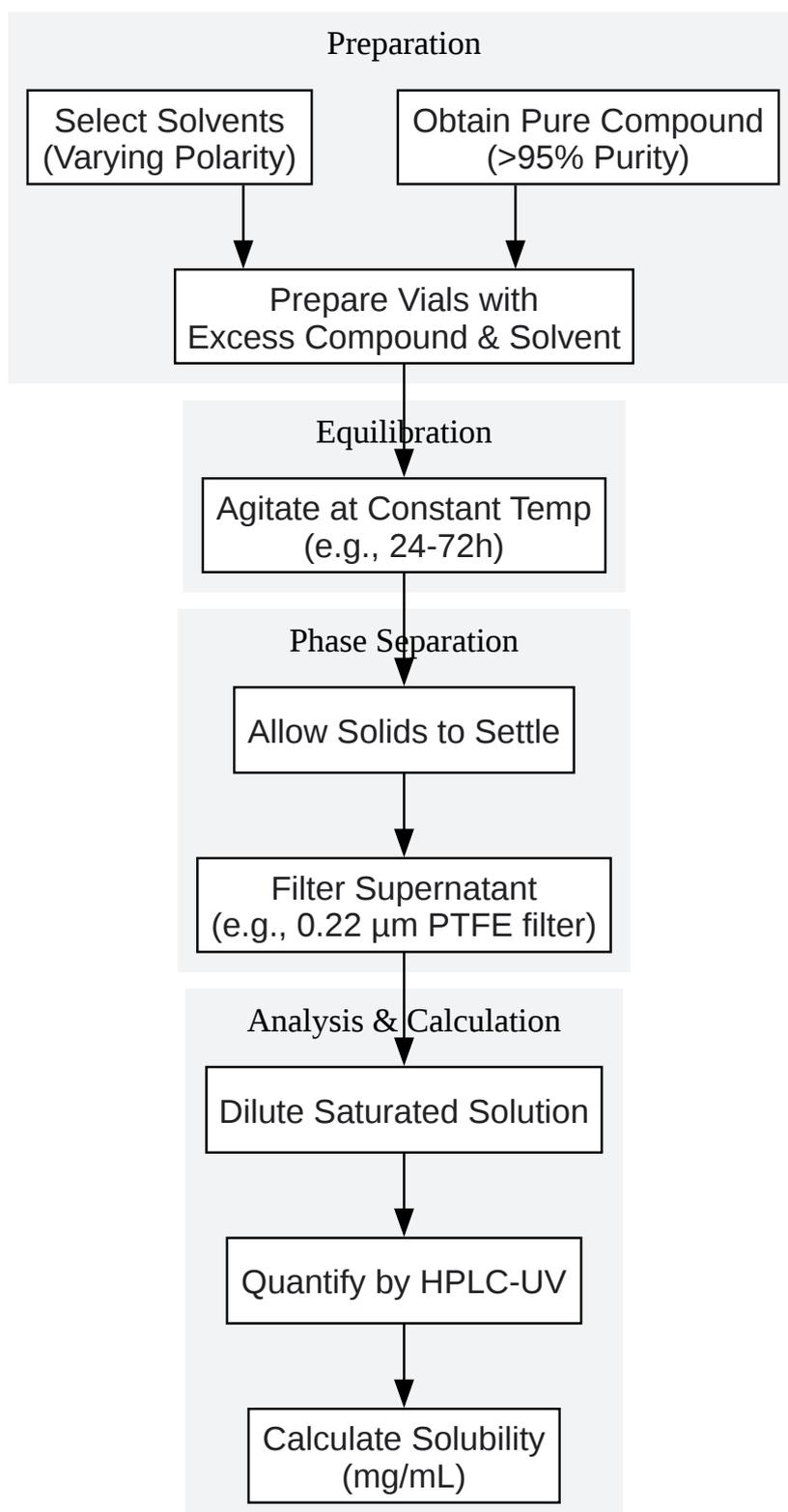
Property	Value	Source
CAS Number	23794-13-0	[3]
Molecular Formula	C ₇ H ₅ BrClNO	[5]
Molecular Weight	234.48 g/mol	[5]
Boiling Point	330.9 °C at 760 mmHg	[3]
Density	1.683 g/cm ³	[3]
Flash Point	153.9 °C	[3]
XLogP3	2.3	[5][6]
Topological Polar Surface Area	30 Å ²	[5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium shake-flask method.[7] This method involves generating a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period, followed by quantifying the concentration of the dissolved solute.

Overall Experimental Workflow

The logical flow for determining solubility is outlined below. This workflow ensures that equilibrium is achieved and that the subsequent analysis is accurate and reproducible.



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Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Shake-Flask Method

This protocol describes a standardized procedure for measuring solubility in various solvents at a controlled temperature.

Materials:

- **2-Bromo-1-(6-chloropyridin-3-yl)ethanone** (solid, purity >95%)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
- Scintillation vials (e.g., 20 mL) with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm , PTFE for organic solvents, PVDF for aqueous)
- Volumetric flasks and pipettes for dilutions
- Analytical balance

Procedure:

- **Preparation:** Add an excess amount of solid **2-Bromo-1-(6-chloropyridin-3-yl)ethanone** to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50 mg of solid.
- **Solvent Addition:** Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
- **Equilibration:** Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-course study can determine the point at which equilibrium is reached (i.e., when the measured solubility no longer increases with time).^[7]

- **Phase Separation:** After equilibration, remove the vials and let them stand for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
- **Sample Collection:** Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
- **Dilution & Analysis:** Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method described below.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for determining the concentration of the dissolved compound.^[8]

Instrumentation & Conditions:

- **HPLC System:** With UV-Vis Detector
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- **Mobile Phase:** A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point for method development.
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 10 μ L
- **Detection Wavelength:** Determined by performing a UV scan of a dilute solution of the compound to find the wavelength of maximum absorbance (λ_{max}).
- **Column Temperature:** 30 °C

Procedure:

- **Standard Preparation:** Prepare a stock solution of **2-Bromo-1-(6-chloropyridin-3-yl)ethanone** in a solvent where it is freely soluble (e.g., Acetonitrile). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serial dilution.
- **Calibration Curve:** Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve. The curve should have a correlation coefficient (R^2) of >0.999 .
- **Sample Analysis:** Inject the diluted, filtered sample from the solubility experiment.
- **Concentration Calculation:** Use the peak area of the unknown sample and the equation of the calibration curve to determine its concentration.
- **Solubility Calculation:** Multiply the determined concentration by the dilution factor to calculate the final solubility in the original solvent. Report the results in units such as mg/mL or mol/L .

Interpreting Results and Influencing Factors

The solubility data gathered should be presented in a clear, tabular format for easy comparison across different solvents.

Table of Expected Solubility Profile (Hypothetical Data):

Solvent	Polarity Index	Predicted Solubility	Experimentally Determined Solubility (mg/mL at 25°C)
Hexane	0.1	Low-Moderate	Record Data Here
Toluene	2.4	Moderate-High	Record Data Here
Dichloromethane	3.1	High	Record Data Here
Ethyl Acetate	4.4	High	Record Data Here
Acetone	5.1	High	Record Data Here
Ethanol	5.2	Moderate	Record Data Here
Water	10.2	Very Low	Record Data Here

Causality Behind Experimental Choices

- **Why Excess Solid?** The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase.
- **Why Temperature Control?** The solubility of most solid compounds increases with temperature.^{[2][9]} Therefore, maintaining a constant and recorded temperature is critical for reproducibility and accurate data.
- **Why Filtration?** Undissolved microscopic particles can artificially inflate the measured concentration. A sub-micron filter (e.g., 0.22 µm) ensures that only the truly dissolved solute is being analyzed.

Conclusion

This guide provides the theoretical framework and actionable protocols for determining the solubility of **2-Bromo-1-(6-chloropyridin-3-yl)ethanone**. By systematically applying the equilibrium shake-flask method coupled with HPLC-UV analysis, researchers can generate the reliable, quantitative data necessary for informed decisions in process chemistry, scale-up, and

formulation. This empirical data is indispensable for optimizing reaction conditions, preventing precipitation during workups, and developing stable drug product formulations.

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